molecular formula C7H8N2O B3354199 Isonicotinaldehyde O-methyloxime CAS No. 57980-42-4

Isonicotinaldehyde O-methyloxime

Cat. No.: B3354199
CAS No.: 57980-42-4
M. Wt: 136.15 g/mol
InChI Key: CPJAUCNNLLTZAX-UHFFFAOYSA-N
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Description

Isonicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C7H8N2O It is an oxime derivative of isonicotinaldehyde, characterized by the presence of an oxime functional group (-C=N-O-)

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-methyloxime can be synthesized through the reaction of isonicotinaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isonicotinaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an intermediate in the development of drugs with anticancer and antimicrobial properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of isonicotinaldehyde O-methyloxime involves its interaction with specific molecular targets. For instance, in biological systems, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of active acetylcholinesterase .

Comparison with Similar Compounds

Uniqueness: Isonicotinaldehyde O-methyloxime is unique due to its specific combination of the isonicotinaldehyde core and the methoxy oxime functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methoxy-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAUCNNLLTZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280663
Record name 4-Pyridinecarboxaldehyde, O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-42-4
Record name 4-Pyridinecarboxaldehyde, O-methyloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57980-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinaldehyde O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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